molecular formula C11H19N5O B1481288 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one CAS No. 2098110-31-5

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1481288
CAS No.: 2098110-31-5
M. Wt: 237.3 g/mol
InChI Key: BHADOVAGMAEWEH-UHFFFAOYSA-N
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Description

1-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a compound belonging to the class of triazole derivatives. This type of compound is known for its versatility in medicinal chemistry due to its diverse range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one generally involves a multi-step process:

  • Formation of 1,2,3-Triazole Ring: This step involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is often facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which occurs under mild conditions.

  • Coupling with Piperidine: Finally, the triazole derivative is reacted with a piperidine derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial-scale production of this compound may utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Optimized reaction conditions, including temperature control, solvent choice, and reaction time, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group when reacted with halogenating agents.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

  • Reduction: Hydrogen gas with palladium on carbon catalyst.

  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • Oxidation: Formation of corresponding amides or carboxylic acids.

  • Reduction: Production of saturated derivatives.

  • Substitution: Introduction of halogen atoms or other nucleophiles.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biology

It serves as a molecular probe in biological studies to investigate enzyme functions and signal transduction pathways.

Medicine

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one has potential therapeutic applications in the treatment of diseases due to its bioactive properties.

Industry

The compound is employed in the development of new materials, such as polymers and agrochemicals, due to its structural versatility.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group and the triazole ring play crucial roles in the binding interactions, influencing the compound's efficacy and selectivity.

Comparison with Similar Compounds

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one can be compared to other triazole derivatives, such as:

  • 1-(4-(4-chloromethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one: Exhibits similar reactivity but with different pharmacokinetic properties due to the presence of the chloromethyl group.

  • 1-(4-(4-methyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one: Shares a similar structure but with distinct biological activities due to the methyl group.

Hope that suffices your curiosity!

Properties

IUPAC Name

1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-10(4-6-15)16-8-9(7-12)13-14-16/h8,10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHADOVAGMAEWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

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